

Methyl Lactate: A Comprehensive Technical Guide to a Promising Green Solvent

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl lactate*

Cat. No.: B7802539

[Get Quote](#)

Introduction

In the ongoing pursuit of sustainable practices within the chemical, pharmaceutical, and materials science industries, the replacement of conventional, often hazardous, organic solvents with environmentally benign alternatives is a critical objective. **Methyl lactate** ($\text{CH}_3\text{CH}(\text{OH})\text{COOCH}_3$), a lactate ester derived from renewable resources, has emerged as a compelling "green solvent."^[1] Produced through the esterification of lactic acid, which can be sourced from the fermentation of corn or other biomass, **methyl lactate** offers a combination of effective solvency, biodegradability, and low toxicity.^{[1][2]} This technical guide provides an in-depth review of **methyl lactate** for researchers, scientists, and drug development professionals, detailing its physicochemical properties, synthesis methodologies, and applications, with a focus on experimental protocols.

Physicochemical Properties of Methyl Lactate

Methyl lactate is a clear, colorless liquid with a mild, characteristic odor.^[2] Its utility as a solvent is underpinned by a unique molecular structure that includes both hydrophilic (-OH) and lipophilic (- CH_3) functional groups, rendering it effective at dissolving a wide array of polar and non-polar substances.^[1] It is miscible with water and most organic solvents.^{[2][3]} A summary of its key physical and chemical properties is presented below.

Table 1: General Physicochemical Properties of **Methyl Lactate**

Property	Value	References
Molecular Formula	C ₄ H ₈ O ₃	[3][4]
Molar Mass	104.105 g·mol ⁻¹	[2][3]
Appearance	Colorless clear liquid	[2][3]
Density	1.093 g/cm ³ (at 20°C)	[2][3]
Melting Point	-66 °C	[2][3]
Boiling Point	144 to 145 °C	[2][3][4]
Flash Point	49 °C (closed cup)	[3]
Vapor Pressure	1.85 mmHg (at 20°C)	[4]
Water Solubility	Miscible	[2][3][4]
Refractive Index	1.413 (at 20°C)	[5]

Table 2: Solvent-Specific Parameters for **Methyl Lactate**

Parameter	Value	References
Hansen Solubility Parameters		
δD (Dispersion)	17.07 MPa ^{1/2}	[6]
δP (Polar)	8.59 MPa ^{1/2}	[6]
δH (Hydrogen Bonding)	14.64 MPa ^{1/2}	[6]

Synthesis of Methyl Lactate: Experimental Protocols

Methyl lactate can be synthesized through several pathways, primarily via the esterification of lactic acid with methanol or the catalytic conversion of biomass-derived feedstocks.

Esterification of Lactic Acid with Methanol

This is the most direct and common method for producing **methyl lactate**. The reaction is typically catalyzed by a strong acid.

Protocol: Acid-Catalyzed Esterification

A general procedure involves heating lactic acid with an excess of methanol in the presence of a catalyst like sulfuric acid.[\[7\]](#)

- Reactants and Reagents:

- Lactic acid condensation polymer (1 mole)
- Methanol (2.5–5 moles)
- Concentrated Sulfuric Acid (catalytic amount)

- Procedure:

- Combine 1 mole of lactic acid condensation polymer with 2.5 to 5 moles of methanol in a heavy-walled pressure bottle.
- Carefully add a small quantity of concentrated sulfuric acid to the mixture.
- Seal the bottle and heat the mixture at 100°C for 1–4 hours.
- After cooling, the reaction mixture is worked up to neutralize the acid catalyst and purify the **methyl lactate**, typically by distillation under reduced pressure.

- Yield: 80–85%[\[7\]](#)

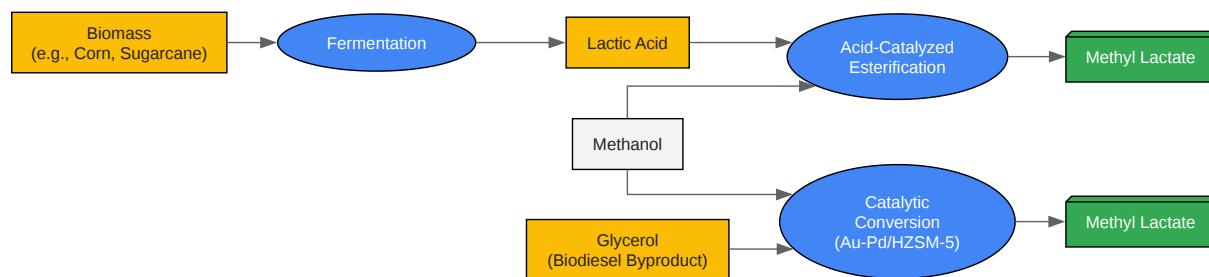
A more detailed process described in a patent involves reactive distillation to improve the yield by continuously removing the byproducts.[\[8\]](#) In this setup, the reaction is performed at temperatures up to 135°C, with varying molar ratios of methanol to lactic acid (from 1:1 to 3:1).
[\[8\]](#) The highest yield of 78.7% was achieved with a 3:1 molar ratio.[\[8\]](#)

Synthesis from Biomass

Advanced methods focus on producing **methyl lactate** directly from renewable resources like glycerol, a byproduct of biodiesel production.

Protocol: Catalytic Conversion of Glycerol

This method utilizes a bimetallic catalyst in a high-pressure reactor.[9][10]


- Reactants and Reagents:

- Glycerol (as a 0.5–2 mol/L solution in methanol)
- HZSM-5-supported bimetallic Au-Pd catalyst
- Phosphotungstic acid
- Methanol (solvent)

- Procedure:

- Prepare a solution of glycerol in methanol (0.5–2 mol/L).
- In a high-pressure reaction kettle, combine the glycerol solution, the Au-Pd/HZSM-5 catalyst (catalyst to glycerol mass ratio of 0.02–0.05:1), and phosphotungstic acid.
- Seal the reactor and conduct the reaction at a temperature of 110–140°C for 4–6 hours.
- After the reaction, the catalyst is filtered, and the **methyl lactate** is purified from the solution.

- Yield: Up to 96.0% with 100% glycerol conversion.[9][10]

[Click to download full resolution via product page](#)

Caption: Synthesis pathways for **methyl lactate**.

Chemical Recycling of Poly(lactic acid) (PLA)

Methyl lactate can be produced through the chemical recycling of PLA via methanolysis, offering a circular economy approach.

Protocol: Zinc-Catalyzed Methanolysis of PLA

This protocol details the degradation of PLA into **methyl lactate** using a zinc-based catalyst.^[9] ^[11]

- Reactants and Reagents:
 - Poly(lactic acid) (PLA) (2 g)
 - Zinc acetate dihydrate ($Zn(OAc)_2$) (2 mol%)
 - Tetrahydrofuran (THF) (31 mL)
 - Methanol (MeOH) (19 mL, ~17 equivalents)
- Apparatus:
 - Autoclave reactor
 - HPLC pump
- Procedure:
 - Add 2 g of PLA, 2 mol% of $Zn(OAc)_2$, and 31 mL of THF to the autoclave.
 - Seal the autoclave and degas with N_2 for 5 minutes.
 - Heat the reactor to the desired temperature (e.g., 90–130°C) with stirring (600 rpm).

- Once the temperature is stable, feed 19 mL of methanol into the reactor using an HPLC pump at a rate of 10 mL/min.
- Take reaction samples periodically for analysis by ^1H NMR spectroscopy to monitor the conversion to **methyl lactate**.
- Upon completion, the product is isolated and purified.

[Click to download full resolution via product page](#)

Caption: Workflow for PLA chemical recycling to **methyl lactate**.

Applications of Methyl Lactate as a Green Solvent

Methyl lactate's favorable properties make it a versatile solvent and intermediate in numerous applications.

In the Pharmaceutical Industry

Methyl lactate serves as a solvent and excipient in pharmaceutical formulations.[10] Its ability to dissolve a wide range of active pharmaceutical ingredients (APIs) is crucial for creating stable and effective drug preparations for oral, topical, and injectable medications.[10] Its low toxicity and skin-penetrating properties make it an excellent choice for topical formulations like creams and lotions.[10] Furthermore, it can enhance the solubility and bioavailability of poorly soluble drugs.[10]

In Coatings and Inks

Methyl lactate is used as a solvent for nitrocellulose, cellulose acetate, and other cellulose derivatives in the manufacturing of lacquers and dopes.[2][3] It provides high tolerance for diluents and good flaw and blush resistance, contributing to high-quality finishes.[3]

In Chemical Synthesis

Methyl lactate is a valuable intermediate in organic synthesis, particularly for chiral compounds. It provides a chiral center that can be utilized in various reaction pathways. While detailed experimental protocols for a wide range of named reactions using **methyl lactate** as a solvent are not extensively documented in publicly available literature, its effectiveness in esterification, transesterification, and condensation reactions has been noted.^[1] Its polar nature and ability to dissolve many reagents and intermediates make it a useful medium for fine chemical and pharmaceutical manufacturing.^[1]

A study evaluating various green solvents, including the closely related ethyl lactate, for the Suzuki-Miyaura cross-coupling reaction found that the choice of solvent often did not significantly affect the outcome, suggesting that for this specific reaction, the solvent's role might be less critical than other parameters.^{[2][5]} This highlights the need for further research to explore the full potential and specific advantages of **methyl lactate** in a broader range of organic transformations.

Safety and Environmental Profile

Methyl lactate is considered a green solvent due to its ready biodegradability and low toxicity.^[2] It is not classified as a hazardous air pollutant. However, as with any chemical, appropriate safety precautions should be taken. It is a flammable liquid and can cause irritation to the skin, lungs, and eyes upon overexposure.^[2]

Conclusion

Methyl lactate stands out as a high-performance, bio-based solvent with a favorable environmental and safety profile. Its versatile solvency, coupled with its origins from renewable resources, positions it as a sustainable alternative to conventional petrochemical-based solvents in a multitude of applications, from pharmaceuticals and cosmetics to coatings and chemical synthesis. While detailed protocols for its use in a wide array of specific organic reactions are still emerging in the literature, the robust methodologies for its synthesis and its proven performance in polymer and formulation science underscore its significant potential. As industries continue to prioritize green chemistry principles, **methyl lactate** is poised to become an increasingly important tool for researchers and developers seeking to create more sustainable products and processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. US4500727A - Process for producing methyl lactate - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. core.ac.uk [core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Enhanced hydrogenation activity and diastereomeric interactions of methyl pyruvate co-adsorbed with R-1-(1-naphthyl)ethylamine on Pd(111) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. CN106316839A - One-step method for synthesizing methyl lactate from biomass glycerol - Google Patents [patents.google.com]
- 10. pnas.org [pnas.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- To cite this document: BenchChem. [Methyl Lactate: A Comprehensive Technical Guide to a Promising Green Solvent]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7802539#review-of-methyl-lactate-as-a-green-solvent>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com